molecular formula C15H20N2O B2358230 N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide CAS No. 852136-98-2

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide

Cat. No.: B2358230
CAS No.: 852136-98-2
M. Wt: 244.338
InChI Key: PIMOQIDWTOHMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide typically involves the reaction of 1,2-dimethylindole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide can be compared with other indole derivatives such as:

    1,2-dimethylindole: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOQIDWTOHMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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